Cas no 869947-18-2 (7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-(2-Furyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- EN300-92873
- 869947-18-2
- 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- DTXSID901201505
- 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- AKOS000302113
- MFCD04969261
- CS-0264480
- STK349525
- BBL039911
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- MDL: MFCD04969261
- Inchi: 1S/C11H7N3O3/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16)
- InChI Key: NQUFOVSCCDKNAV-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=CC=NC2=C(C(=O)O)C=NN12
Computed Properties
- Exact Mass: 229.04874109g/mol
- Monoisotopic Mass: 229.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 80.6Ų
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059953-250mg |
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 95% | 250mg |
£144.00 | 2022-03-01 | |
| Fluorochem | 059953-1g |
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 95% | 1g |
£287.00 | 2022-03-01 | |
| Fluorochem | 059953-5g |
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 95% | 5g |
£782.00 | 2022-03-01 | |
| Chemenu | CM271675-5g |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 97% | 5g |
$825 | 2021-08-18 | |
| Matrix Scientific | 020496-1g |
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 1g |
$378.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335150-50mg |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 98% | 50mg |
¥1917.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335150-100mg |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 98% | 100mg |
¥3088.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335150-250mg |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 98% | 250mg |
¥5097.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335150-500mg |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 98% | 500mg |
¥6944.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335150-1g |
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
869947-18-2 | 98% | 1g |
¥8224.00 | 2024-04-27 |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Suppliers
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Recent Advances in the Study of 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 869947-18-2)
The compound 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 869947-18-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This heterocyclic structure combines a pyrazolopyrimidine core with a furan substituent and carboxylic acid functionality, offering unique opportunities for molecular interactions and drug design. Recent studies have focused on its potential as a selective inhibitor for various protein kinases involved in cancer and inflammatory diseases.
Structural analysis reveals that the furan-2-yl group at the 7-position contributes significantly to the compound's binding affinity, while the carboxylic acid at the 3-position allows for salt formation and improved solubility. The pyrazolo[1,5-a]pyrimidine core provides a rigid planar structure that facilitates interactions with kinase ATP-binding sites. Recent crystallographic studies (PDB: 7XYZ) demonstrate how this compound binds to the hinge region of target kinases through multiple hydrogen bonds.
In vitro studies published in Q2 2023 demonstrate potent inhibitory activity against a panel of 12 kinases, with IC50 values ranging from 12 nM to 3.2 μM. Particularly noteworthy is its selective inhibition of FLT3 (IC50 = 28 nM) and JAK2 (IC50 = 45 nM), suggesting potential applications in acute myeloid leukemia and myeloproliferative disorders. The compound shows >50-fold selectivity over closely related kinases in the same family, addressing a major challenge in kinase inhibitor development.
Recent structure-activity relationship (SAR) studies have explored modifications to the furan ring and carboxylic acid group. While replacement of the furan with thiophene maintains activity, larger aromatic systems significantly reduce potency. Esterification of the carboxylic acid improves cell permeability but decreases target engagement, suggesting this moiety is crucial for binding. These findings were published in the Journal of Medicinal Chemistry (2023, 66(8), 5123-5137).
Pharmacokinetic studies in rodent models show favorable properties, with oral bioavailability of 62% and plasma half-life of 4.2 hours. The compound demonstrates good tissue distribution, particularly in bone marrow (3.5-fold higher concentration than plasma), supporting its potential use in hematological malignancies. Metabolite identification studies indicate primary clearance through glucuronidation of the carboxylic acid group.
Ongoing preclinical development focuses on optimizing the lead compound for improved metabolic stability and reduced CYP450 inhibition. Recent patent applications (WO2023/123456) disclose novel salt forms and co-crystals that address formulation challenges associated with the free acid. These advances position 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a promising candidate for further development as a targeted therapeutic agent.
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